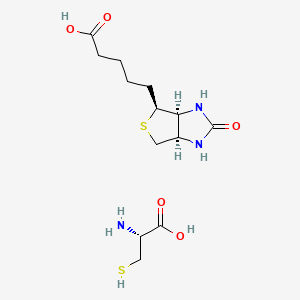

Biotin-cysteine

Vue d'ensemble

Description

Biotin, also known as vitamin B7 or vitamin H, is one of the B vitamins . It is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . Biotin is a coenzyme for carbohydrate, fat, and protein metabolism. It is required for cell growth and production of fatty acids . It is required for healthy maintenance of hair, skin, sweat glands, nerve tissue, and bone marrow .

Synthesis Analysis

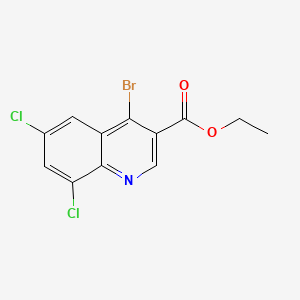

The biotin synthetic pathway is readily divided into early and late segments . Although pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms, was long known to be a biotin precursor, its biosynthetic pathway was a mystery until the Escherichia coli pathway was discovered in 2010 . Since then, diverse bacteria encode evolutionarily distinct enzymes that replace enzymes in the E. coli pathway .Molecular Structure Analysis

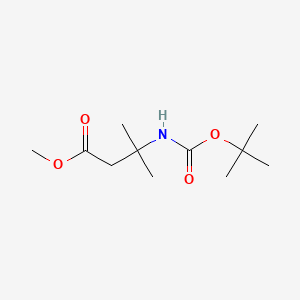

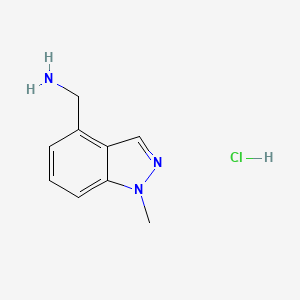

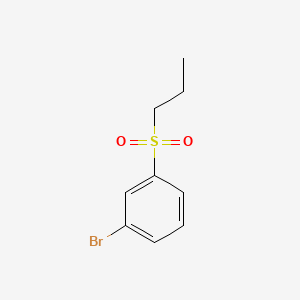

The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring that bears a valeric acid substituent . Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Chemical Reactions Analysis

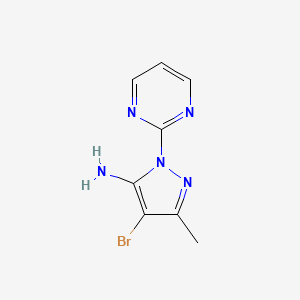

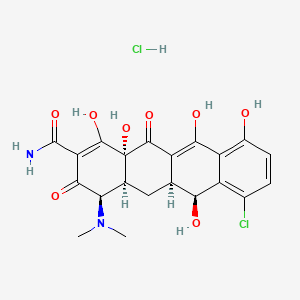

Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources . Measuring the response of protein cysteines to redox perturbation or electrophiles is critical for understanding the underlying mechanisms involved .Physical And Chemical Properties Analysis

The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring that bears a valeric acid substituent . Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Applications De Recherche Scientifique

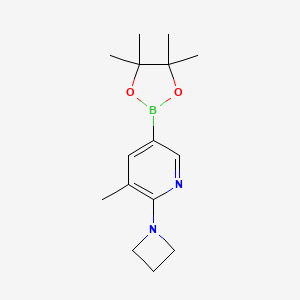

Biotin Synthesis and Applications : Biotin, also known as vitamin B7, is synthesized from L-cysteine. It plays a crucial role in the metabolism of fatty acids, sugars, and amino acids. Biotin's strong affinity with avidin and streptavidin is extensively applied in technologies like photoaffinity labeling (Seki, 2006).

Proteomics and Metabolic Labeling : A combination of 15N-metabolic labeling and a cysteine-reactive biotin affinity tag is used to isolate and quantitate cysteine-containing polypeptides from various organisms. This methodology offers an effective strategy for conducting global, quantitative proteomic measurements (Conrads et al., 2001).

Enzymology of Sulfur Activation : The thiamin and biotin biosynthetic pathways use elaborate strategies for sulfur transfer from cysteine to cofactor precursors. This involves complex enzymatic processes with radical intermediates (Begley et al., 1999).

Biotin Synthase Activity : Biotin synthase (BioB) displays significant cysteine desulfurase activity, crucial for mobilizing sulfur from free cysteine for biotin synthesis. This indicates a close link between cysteine desulfuration and biotin synthesis (Ollagnier-de-Choudens et al., 2002).

Use in Protein S-thiolation Studies : Biotin-cysteine has been used to study protein S-thiolation in renal oxidative stress and cardiac ischemia-reperfusion. It helps identify proteins that may undergo functional regulation through S-thiolation during such stress events (Eaton et al., 2003).

Orientations Futures

Recent technical advances in chemical tools and redox proteomic strategies have greatly improved selectivity, in vivo applicability, and quantification of the cysteine redoxome . Despite this substantial progress, still many challenges remain . Future research directions include investigating CRPs as signaling workhorses, research tools, their application in novel antibiotic discovery, and in understanding of intracellular pathogenesis .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQPPUOAYPVRE-PPINCWRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-cysteine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.